

Computational Docking of Oxazoline-2-Thione Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4,5-Diphenyl-4-oxazoline-2-thione

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of oxazoline-2-thione derivatives and related heterocyclic compounds against various biological targets. The information is compiled from recent scientific literature and presented with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

This comparative analysis aims to shed light on the potential of oxazoline-2-thione scaffolds as inhibitors for a range of enzymes implicated in different diseases. The data presented herein is intended to facilitate further research and development in this promising area of medicinal chemistry.

Performance Comparison of Docked Derivatives

The following tables summarize the quantitative data from various computational docking studies on oxazoline-2-thione and related derivatives. These tables provide a comparative overview of their binding affinities, docking scores, and inhibitory concentrations against different protein targets.

Table 1: Docking Performance of Oxazoline and Thiazoline Derivatives against Antimicrobial Targets[1]

Compound	Target Protein	PDB ID	Docking Score (GOLD Fitness Score)	Predicted Binding Affinity (Xscore, kcal/mol)
2-amino-5-(carbomethoxyocetyl)-1,3-oxazoline	Peptide deformylase (E. coli)	1E9X	58.90	-8.10
Known Inhibitor (Actinonin)	Peptide deformylase (E. coli)	1E9X	51.31	-8.06
2-amino-5-(carbomethoxyocetyl)-1,3-oxazoline	CYP450-14DM (C. albicans)	1G2A	51.69	-7.69
Known Inhibitor (Fluconazole)	CYP450-14DM (C. albicans)	1G2A	36.71	-7.35

Table 2: Inhibitory Activity and Docking Performance of Thiazolidine-2-thione Derivatives against Xanthine Oxidase[2]

Compound	IC50 (μmol/L)	Docking Score (kcal/mol)	Interacting Residues
Compound 6k	3.56	Not specified	Gly260, Ile264, Glu263, Ser347
Allopurinol (Reference)	~8.9	Not specified	Not specified
Thiazolidine-2-thione	72.15	Not specified	Not specified
Compound 6i	5.19	Not specified	Not specified
Compound 6j	9.76	Not specified	Not specified

Table 3: Inhibitory Activity of Oxazolinyl Derivatives against CYP17A1[3]

Compound	IC50 (μM)
2'-{[(E)-3β-hydroxyandrost-5-en-17- ylidene]methyl}-4',5'-dihydro-1',3'-oxazole (Compound 1)	0.9 ± 0.1
2'-{[(E)-3β-hydroxyandrost-5-en-17- ylidene]methyl}-4',4'-dimethyl-4',5'-dihydro-1',3'- oxazole (Compound 2)	13 ± 1
Abiraterone (Reference)	1.3 ± 0.1

Experimental Protocols

The methodologies for the key computational docking experiments cited in this guide are detailed below. These protocols provide insights into the software, algorithms, and parameters used in the respective studies.

Protocol 1: Docking of Oxazoline and Thiazoline Derivatives against Antimicrobial Targets[1]

- Software: GOLD (Genetic Optimisation for Ligand Docking), version 5.0.1.
- Ligand Preparation: Ligand structures were drawn using ChemDraw 11.1 and converted to 3D structures using the Ligprep module of Schrödinger 9.1.
- Protein Preparation: The crystal structures of Peptide deformylase from *E. coli* (PDB ID: 1E9X) and Cytochrome P450 14-alpha sterol demethylase (CYP51) from *Candida albicans* were used. Binding site residues were predicted using Pocket-Finder software.
- Docking Algorithm: A genetic algorithm was employed for docking.
- Parameters: Default parameters were used, with the number of runs per ligand increased to 50.
- Scoring and Analysis: The GOLD fitness score was used to rank the poses. The binding affinity of the protein-ligand complexes was calculated using Xscore v1.2.1. Post-docking

analysis to identify hydrogen bonds, lipophilic, and non-bonded contacts was performed using LIGPLOT.

Protocol 2: Docking of Acylhydrazone-Oxazole Hybrids against SARS-CoV-2 Main Protease

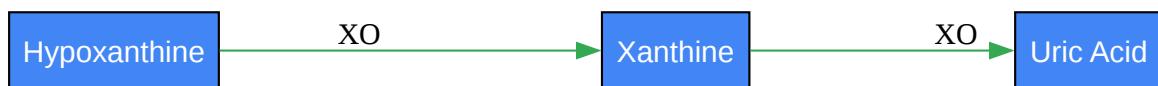
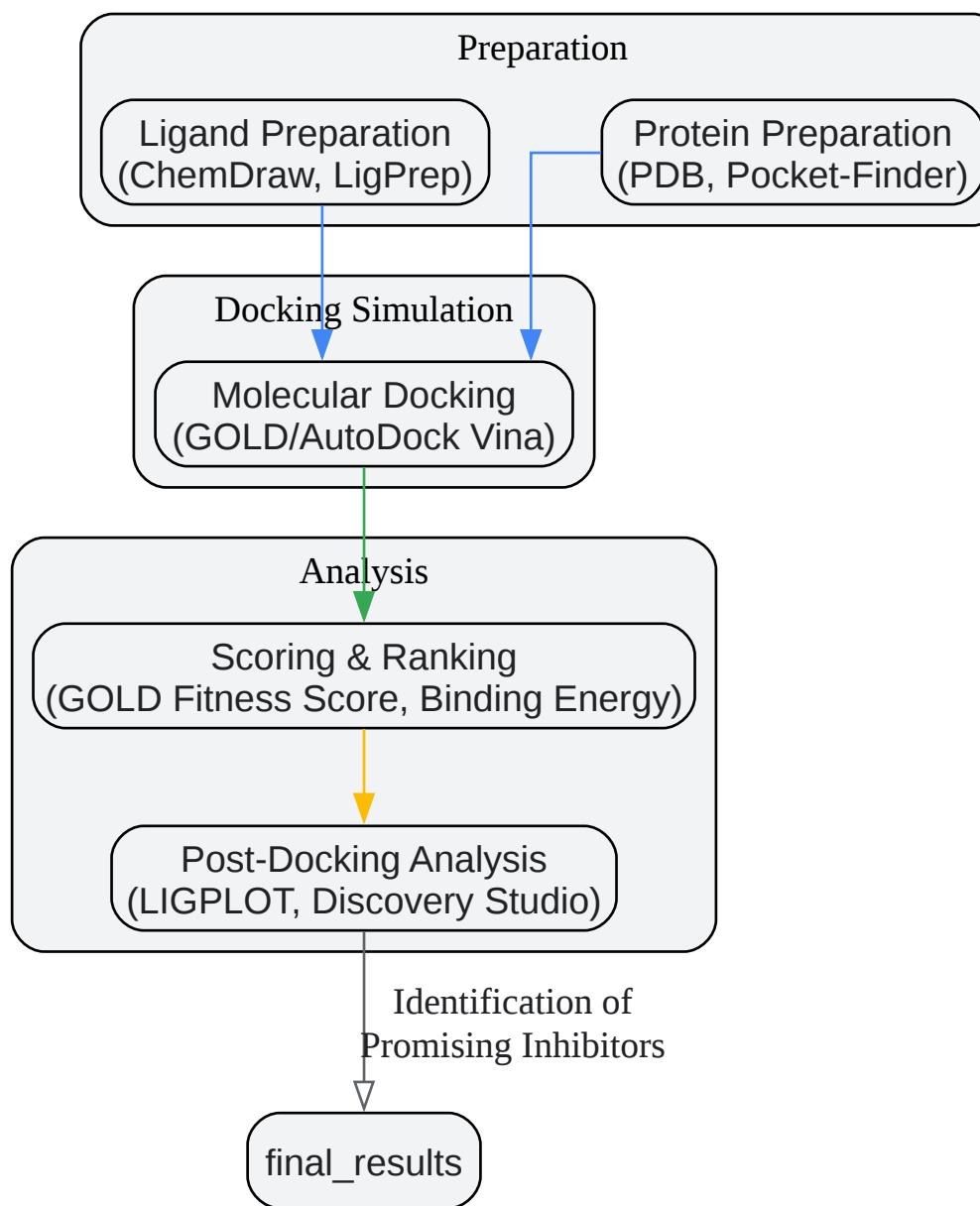
- Software: Autodock4.
- Docking Algorithm: Lamarckian genetic algorithm.
- Grid Parameters: A grid map with 70 x 70 x 70 points was centered at coordinates x = -12.202, y = 11.499, z = 69.669, with a grid-point spacing of 0.375 Å.
- Docking Parameters: The study performed 10 runs with a population size of 100. The run-termination criterion was a maximum of 27,000 generations or 10,000,000 energy evaluations.

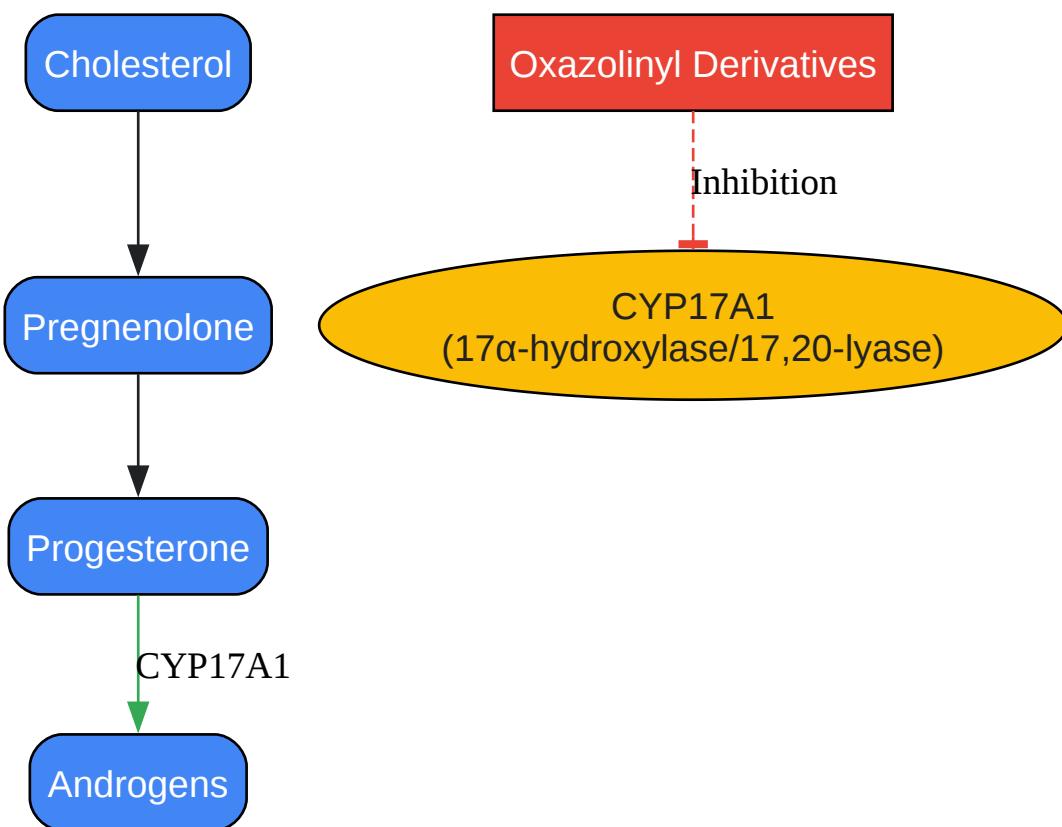
Protocol 3: Docking of Isoxazolidine and Isoxazoline Derivatives[4]

- Software: AutoDock Vina.
- Ligand Preparation: Ligand structures were drawn in Chem3D 19.0, minimized, and saved in PDB format, then converted to PDBQT format.
- Visualization: The results were visualized in 2D and 3D formats using Discovery Studio 2020 Client.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the biological pathways and experimental workflows relevant to the discussed computational docking studies.





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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oxazolinyl derivatives of pregn-5,17(20)-diene as 17 α -hydroxylase/17,20-lyase (CYP17A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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